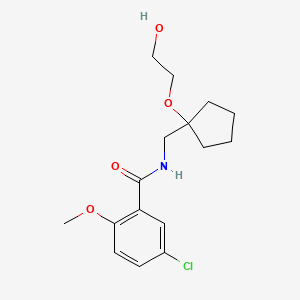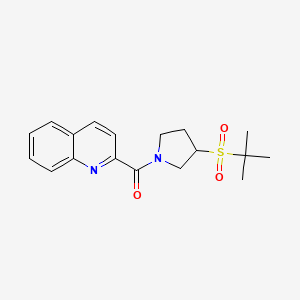
5-chloro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-2-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-chloro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-2-methoxybenzamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in the B-cell receptor (BCR) signaling pathway, which plays a critical role in the development and survival of B-cells. TAK-659 has been shown to inhibit BTK activity and suppress B-cell proliferation, making it a potential therapeutic agent for the treatment of B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).
Scientific Research Applications
Targeted Protein Degradation (Degron Technology)
5-chloro-N-{[1-(2-hydroxyethoxy)cyclopentyl]methyl}-2-methoxybenzamide: has been investigated as a potential degron—a molecule that binds to E3 Ubiquitin Ligase (typically through cereblon). Here’s how it works:
- Therapeutic Implications : By selectively degrading disease-associated proteins, this approach holds promise for treating various conditions, including cancer, neurodegenerative diseases, and autoimmune disorders .
Antithrombotic Agent
Research has explored the antithrombotic properties of this compound. Although further studies are needed, its potential as an oral direct factor Xa inhibitor suggests applications in preventing blood clot formation .
Benzylic Position Reactivity
The benzylic position (adjacent to the benzene ring) is chemically reactive. Researchers study how this compound undergoes reactions at the benzylic position, which can lead to novel derivatives with diverse properties .
properties
IUPAC Name |
5-chloro-N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClNO4/c1-21-14-5-4-12(17)10-13(14)15(20)18-11-16(22-9-8-19)6-2-3-7-16/h4-5,10,19H,2-3,6-9,11H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSEIJTIKHAFAQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NCC2(CCCC2)OCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2Z)-2-[(3,4-dihydroxyphenyl)methylidene]-1-benzofuran-3-one](/img/structure/B2592955.png)



![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-1-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-5-carboxamide](/img/structure/B2592962.png)
![2-(4-Chlorophenyl)-3-{[4-(3,4-dichlorophenyl)piperazino]methyl}imidazo[1,2-a]pyridine](/img/structure/B2592963.png)

![6-(1,4-Diazepan-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2592965.png)

![NCGC00384795-01_C52H84O22_Olean-12-en-28-oic acid, 3-[[O-beta-D-glucopyranosyl-(1->2)-O-[O-beta-D-xylopyranosyl-(1->2)-alpha-L-arabinopyranosyl-(1->6)]-beta-D-glucopyranosyl]oxy]-16-hydroxy-, (3beta,5xi,9xi,16alpha)-](/img/structure/B2592970.png)


![(6-(4-Bromophenyl)imidazo[2,1-b]thiazol-5-yl)methanamine](/img/structure/B2592975.png)
![[3-(2,4-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2592976.png)